molecular formula C10H14N2O B030954 1-(2-Hydroxyphenyl)piperazine CAS No. 1011-17-2

1-(2-Hydroxyphenyl)piperazine

Cat. No.: B030954
CAS No.: 1011-17-2
M. Wt: 178.23 g/mol
InChI Key: UORNTHBBLYBAJJ-UHFFFAOYSA-N
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Description

It is a white or yellowish crystalline substance with an aromatic odor similar to benzene . This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives, a family to which 1-(2-Hydroxyphenyl)piperazine belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .

Cellular Effects

For example, certain piperazine derivatives have been found to enhance transepithelial transport with minimal cytotoxicity . Another piperazine derivative has shown high cytotoxicity to glioblastoma (U87) and cervix cancer (HeLa) cells .

Molecular Mechanism

Piperazine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This inhibition can massively disturb the motility of parasites .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 125-129 °C .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

It is known that piperazine derivatives can inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Transport and Distribution

It is known that piperazine derivatives can enhance transepithelial transport .

Subcellular Localization

It is known that piperazine derivatives can enhance transepithelial transport, suggesting that they may localize at the cell membrane .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Comparison with Similar Compounds

2-Piperazin-1-yl-phenol can be compared with other similar compounds, such as:

The uniqueness of 2-Piperazin-1-yl-phenol lies in its versatile applications and its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNTHBBLYBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143733
Record name o-(1-Piperazinyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-17-2
Record name 2-(1-Piperazinyl)phenol
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Record name o-(1-Piperazinyl)phenol
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Record name o-(1-Piperazinyl)phenol
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Record name o-(1-piperazinyl)phenol
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Record name 2-(1-Piperazinyl)phenol
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Synthesis routes and methods

Procedure details

2-Aminophenol (6 g; 54 mmol) is dissolved in 1-butanol (110 ml) in the presence of sodium carbonate (2.9 g; 27.5 mmol) and N-methylbis(2-chloroethyl)amine hydrochloride (11.1 g; 58 mmol). The suspension is heated at 123° C. for 3 days. The butanol is evaporated off under reduced pressure and compound 43A is purified by flash chromatography with the following mixtures of eluents: NH4 OH/acetone/CH2Cl2 (0.5/20/80) and then NH4 OH/methanol/CH2Cl2 (1/5/95).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the potential application of 2-(piperazin-1-yl)phenol in medical imaging?

A1: Research suggests that derivatives of 2-(piperazin-1-yl)phenol, when complexed with radioactive isotopes like Technetium-99m, could be used as imaging agents for brain receptors. Specifically, a study explored the synthesis and evaluation of [99mTc(CO)3-OH-PP-CS2], a complex incorporating 2-(piperazin-1-yl)phenol. This complex showed moderate brain uptake in rats, indicating potential for further development as a 5-HT1A receptor imaging agent. [, ]

Q2: How does 2-(piperazin-1-yl)phenol interact with dopamine receptors?

A3: A study investigating 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22), a compound incorporating the 2-(piperazin-1-yl)phenol structure, found that it did not exhibit affinity for dopamine D2 receptors. This suggests that the presence of 2-(piperazin-1-yl)phenol alone may not be sufficient to confer binding affinity to this receptor. []

Q3: What analytical techniques were used to characterize 2-(piperazin-1-yl)phenol derivatives and their complexes?

A4: High-performance liquid chromatography (HPLC) was employed to assess the radiochemical purity and stability of the 2-(piperazin-1-yl)phenol-containing complex [99mTc(CO)3-OH-PP-CS2]. [, ] Additionally, the lipophilicity of the complex was determined using the n-octanol/water partition coefficient (Log P). [, ] These techniques provide valuable information about the physicochemical properties and behavior of the compound and its derivatives.

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